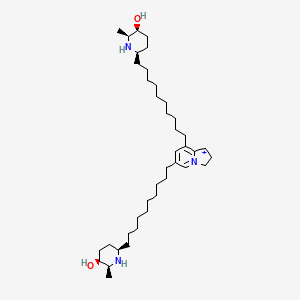

Juliprosine

Descripción

Propiedades

Fórmula molecular |

C40H72N3O2+ |

|---|---|

Peso molecular |

627 g/mol |

Nombre IUPAC |

(2S,3S,6R)-6-[10-[8-[10-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]decyl]-2,3-dihydro-1H-indolizin-4-ium-6-yl]decyl]-2-methylpiperidin-3-ol |

InChI |

InChI=1S/C40H72N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30-33,36-37,39-42,44-45H,3-29H2,1-2H3/q+1/t32-,33-,36+,37+,39-,40-/m0/s1 |

Clave InChI |

ZSATVXRUAGIIJL-RLXANGJBSA-N |

SMILES isomérico |

C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCC[C@@H]4CC[C@@H]([C@@H](N4)C)O)O |

SMILES canónico |

CC1C(CCC(N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCCC4CCC(C(N4)C)O)O |

Sinónimos |

juliprosine |

Origen del producto |

United States |

Biosynthesis and Biogenetic Pathways of Juliprosine

Precursor Integration: Shikimic Acid and Polyketide Metabolic Pathways

The biosynthesis of complex natural products like juliprosine relies on the availability of fundamental building blocks derived from primary metabolism. The acetate-polyketide pathway is crucial for this process.

The acetate (B1210297) pathway, also known as the polyketide pathway, involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthases (PKSs), to form linear polyketide chains. firsthope.co.inwikipedia.org These chains can undergo various modifications, including cyclization and reduction, to generate a vast diversity of secondary metabolites. firsthope.co.in In the case of this compound, the two long, saturated hydrocarbon side chains, identified through spectroscopic analysis as decanyl moieties, are proposed to originate from the polyketide pathway. researchgate.net This pathway is analogous to fatty acid synthesis, which also uses these precursors to build long alkyl chains. bspublications.net

Lysine (B10760008) Amino Acid Pathway Intermediates in this compound Formation

The nitrogen-containing heterocyclic portions of this compound are derived from the amino acid L-lysine. wiley-vch.de The lysine catabolism pathway is a well-established source for piperidine (B6355638) alkaloids in plants and other organisms. wiley-vch.dewikipedia.org

The biosynthetic journey from L-lysine to the piperidine rings in this compound is believed to follow these key steps:

Decarboxylation: L-lysine is first decarboxylated to form cadaverine. wiley-vch.de

Oxidative Deamination: Cadaverine then undergoes oxidative deamination, a reaction that converts an amino group into an aldehyde, leading to the formation of 5-aminopentanal. wiley-vch.de

Cyclization: This aminoaldehyde is unstable and spontaneously cyclizes through the formation of a Schiff base (imine) to yield Δ1-piperideine. wiley-vch.de

Δ1-piperideine is a critical and highly reactive intermediate. wiley-vch.de It serves as the direct precursor to the piperidine rings. For a dimeric alkaloid like this compound, this intermediate can react with other molecular components, leading to the assembly of the complex alkaloid structure. The presence of two distinct piperidinyl rings in this compound suggests the incorporation of two units derived from the lysine pathway. researchgate.net

Proposed Enzymatic Steps and Key Metabolic Transformations in Alkaloid Biosynthesis

While the specific enzymes catalyzing the biosynthesis of this compound in Prosopis have not been fully isolated and characterized, biomimetic laboratory syntheses provide a powerful model for understanding the key chemical transformations. thieme-connect.comacs.org

A biomimetic synthesis of this compound has been achieved using an intramolecular Chichibabin pyridine (B92270) synthesis. researchgate.netacs.org This suggests that a similar convergent reaction occurs in nature. The proposed key metabolic transformation involves the condensation of three main components:

Two aldehyde-containing side chains: These are the long-chain structures derived from the polyketide pathway.

A central nitrogen-containing precursor: This is derived from the lysine pathway, likely an intermediate like 1-pyrroline (B1209420) (the five-membered ring tautomer of Δ1-piperideine's precursor), which forms the central 2,3-dihydro-1H-indolizinium core. researchgate.netacs.org

Polyketide Synthases (PKSs): To assemble the long-chain precursors. wikipedia.org

Decarboxylases and Oxidases/Deaminases: To convert lysine into the Δ1-piperideine intermediate.

Condensing Enzymes: A specialized synthase, possibly related to Chichibabin-type reactions, to catalyze the convergent fusion of the three precursor units.

Reductases and other modifying enzymes: To produce the final stereochemistry and saturation of the rings and side chains. acs.org

Comparative Biogenetic Studies of Piperidine Alkaloids within Prosopis Genus

The genus Prosopis is known for producing a variety of structurally related piperidine alkaloids. This compound often co-occurs with juliprosopine, particularly in the leaves and pods of species like P. juliflora and P. flexuosa. scielo.sa.crnih.gov

The structural relationship between this compound and juliprosopine is very close. Biomimetic studies have shown that juliprosopine can be synthesized by the chemical reduction of this compound. acs.org This strongly suggests that their biogenetic pathways are linked, with one likely being the direct precursor to the other. This compound contains a dihydroindolizinium cation, an oxidized form, while juliprosopine has a fully reduced hexahydroindolizine ring system. researchgate.netacs.org This indicates that the final step distinguishing their biosynthesis could be a reduction reaction catalyzed by a reductase enzyme.

Comparative analysis of different Prosopis species reveals variations in their alkaloid profiles. For instance, this compound and juliprosopine were identified as the major alkaloids in P. flexuosa pods, whereas these specific compounds were not detected in P. nigra, which contains simpler phenolic amines. scielo.sa.cr This difference highlights the specific enzymatic machinery present in P. flexuosa that enables the complex condensation and cyclization reactions required to form these dimeric alkaloids.

| Alkaloid | Found in Prosopis Species | Key Structural Feature/Class |

| This compound | P. juliflora, P. flexuosa scielo.sa.crnih.gov | Dimeric piperidine alkaloid with a dihydroindolizinium core. researchgate.net |

| Juliprosopine | P. juliflora, P. flexuosa scielo.sa.crnih.gov | Dimeric piperidine alkaloid with a reduced hexahydroindolizine core. researchgate.net |

| Prosoflorine | P. juliflora nih.gov | Piperidine alkaloid. |

| Phenethylamine | P. nigra scielo.sa.cr | Simple phenolic amine. |

| Tyramine | P. nigra, P. flexuosa scielo.sa.cr | Simple phenolic amine. |

| Tryptamine | P. nigra scielo.sa.cr | Simple indole (B1671886) amine. |

Chemical Synthesis and Derivatization Strategies for Juliprosine and Analogues

Early Synthetic Approaches to the Juliprosine Core Structure

Initial synthetic efforts towards this compound focused on the construction of its core 2,3-dihydro-1H-indolizinium scaffold. While syntheses of the related monomeric piperidine (B6355638) alkaloids had been explored, the assembly of the complete dimeric structure of this compound presented a considerable challenge. acs.org A key consideration in these early strategies was the development of methods to form the central pyridinium (B92312) ring that links the two piperidine units.

Biomimetic Intramolecular Chichibabin Pyridine (B92270) Syntheses of this compound

A significant breakthrough in the synthesis of this compound came from the application of a biomimetic intramolecular Chichibabin pyridine synthesis. acs.orgthieme-connect.com This approach mimics the proposed biosynthetic pathway of the alkaloid. everand.com

Reaction Mechanisms and Stereochemical Control in Biomimetic Syntheses

The biomimetic synthesis involves the condensation of two molecules of an appropriate aldehyde with a source of ammonia, such as 4-aminobutanal (B194337) dimethyl acetal (B89532) or 1-pyrroline (B1209420), to construct the 2,3-dihydro-1H-indolizinium core in a single step. acs.orgresearchgate.net The reaction proceeds through a series of intermediates, likely involving aldol-type condensations and cyclizations. acs.org While this method is highly efficient for constructing the core structure, controlling the stereochemistry of the resulting products remains a key challenge. For instance, the reduction of the initially formed pyridinium salt often leads to a mixture of diastereoisomers. thieme-connect.com The reaction conditions, such as temperature and the choice of amine source, can influence the reaction efficiency. acs.orgresearchgate.net

Application of 4-Aminobutanal Dimethyl Acetal and 1-Pyrroline in Synthesis

Both 4-aminobutanal dimethyl acetal and 1-pyrroline have been successfully employed in the biomimetic synthesis of this compound and related alkaloids. acs.orgresearchgate.net 4-Aminobutanal dimethyl acetal serves as a stable precursor that generates the reactive aminoaldehyde in situ. chemicalbook.comfishersci.ie The reaction with this acetal typically requires heating in acetic acid. acs.orgresearchgate.net In contrast, the use of 1-pyrroline, a cyclic imine, allows the reaction to proceed at a much lower temperature (25 °C), offering a milder alternative. acs.orgresearchgate.netwikipedia.org This biomimetic approach has not only enabled the first total syntheses of this compound and its relative juliprosopine but has also been utilized for the synthesis of other alkaloids like ficuseptine. acs.orgthieme-connect.comresearchgate.net

Total Synthesis Methodologies for this compound and Related Piperidine Alkaloids

The total synthesis of this compound and other complex piperidine alkaloids often involves multi-step sequences that require careful planning and execution. nih.govrsc.org Key strategies frequently employed include the stereoselective construction of the substituted piperidine rings and the formation of the central linking unit. nih.gov Methodologies such as electrophile-induced stereoselective heterocyclization have proven valuable for creating the piperidine core from acyclic precursors. nih.gov The synthesis of related alkaloids, such as those in the cassine (B1210628) group, has also provided valuable insights and methodologies applicable to this compound synthesis. nih.gov

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design and synthesis of this compound derivatives are driven by the desire to explore structure-activity relationships and develop compounds with improved or novel biological properties. nih.govnih.gov This involves modifying the peripheral substituents or altering the core structure of the this compound molecule. For example, the synthesis of analogues with different side chains or altered stereochemistry can provide insights into the structural requirements for biological activity. researchgate.net The development of efficient synthetic routes, such as the biomimetic Chichibabin reaction, facilitates the production of a variety of analogues for biological evaluation. acs.org

Molecular Mechanisms of Action of Juliprosine

Interactions with Cellular Membranes and Subcellular Compartments

Effects on Neuronal Cell Membrane Potential

Juliprosine, a piperidine (B6355638) alkaloid, has been observed to affect the membrane potential of neuronal cells. Studies involving extracts containing this compound and its analog, juliprosopine, have demonstrated alterations in the mitochondrial membrane potential of co-cultured glial cells and neurons. scielo.brresearchgate.net Specifically, exposure to an alkaloid fraction rich in juliprosopine and this compound led to a loss of mitochondrial membrane potential in these cells. scielo.br This suggests that this compound can disrupt the normal electrical gradient across the inner mitochondrial membrane, a critical component for cellular function. While direct and specific data on the effects of isolated this compound on the plasma membrane potential of neurons is limited in the provided search results, the impact on mitochondrial membranes points to a significant interaction with cellular membrane systems.

Induction of Mitochondrial Damage and Dysfunction

This compound and related alkaloids from Prosopis juliflora are implicated in causing significant mitochondrial damage and dysfunction. ufba.brnih.gov Research has shown that extracts containing these alkaloids lead to ultrastructural changes in mitochondria, including the disintegration of cristae in trigeminal motor nuclei neurons. researchgate.net In co-cultures of neurons and glial cells, exposure to an alkaloid fraction containing this compound and a majority of juliprosopine resulted in observable mitochondrial damage. ufba.brnih.gov This damage is a key aspect of the neurotoxic effects observed, leading to reduced cell viability. scielo.br The mechanism of this damage is linked to the induction of mitochondrial dysfunction, which precedes programmed cell death. scielo.br

Modulation of Cellular Respiration and ATP Synthesis Pathways

This compound and its related alkaloids directly impact cellular energy metabolism by modulating cellular respiration and ATP synthesis. researchgate.netmdpi.com Studies have demonstrated that extracts containing these alkaloids cause a reduction in ATP levels in neuron and glial cell co-cultures. scielo.brresearchgate.net This energy deficit is a direct consequence of mitochondrial dysfunction. mdpi.com The process of cellular respiration, which involves the electron transport chain and oxidative phosphorylation to produce ATP, is disrupted. oncotarget.comnih.govlibretexts.org Specifically, the disruption of the mitochondrial membrane potential, as mentioned earlier, would inherently interfere with the chemiosmotic coupling required for ATP synthase to function effectively. savemyexams.comnih.gov By uncoupling oxidative phosphorylation, this compound can inhibit the primary pathway for ATP production in the cell. mdpi.com

Engagement with Specific Molecular Targets

Calcium Channel Blocking Activity

This compound and its analogs have been identified as having calcium channel-blocking properties. nih.govresearchgate.net These alkaloids are described as amphiphilic compounds that can interact with cell plasmatic membranes and inhibit calcium channels. researchgate.netmdpi.com This activity has been observed in isolated rabbit jejunum preparations, where a related alkaloid, juliflorine (B1220768), demonstrated dose-dependent spasmolytic and Ca2+-channel blocking activities. nih.gov The ability to block calcium channels suggests a mechanism by which this compound could influence a variety of cellular processes that are dependent on calcium signaling, including neurotransmission and muscle contraction. Calcium channel blockers typically function by preventing the influx of calcium into cells, which can lead to relaxation of smooth muscle and a decrease in cardiac workload. drbenzur.com

Acetylcholinesterase and Butyrylcholinesterase Inhibition (Mechanistic Aspects)

A related piperidine alkaloid, juliflorine, has been shown to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition was found to be of a non-competitive type for both enzymes. nih.gov

Acetylcholinesterase (AChE) Inhibition: Molecular docking studies suggest that juliflorine binds within the aromatic gorge of the AChE enzyme. nih.gov It appears to interact with both the peripheral anionic site (PAS) and the quaternary ammonium-binding site. nih.gov The interaction with amino acid residues such as Tyr70, Asp72, Tyr121, Trp279, and Tyr334 at the PAS is thought to be responsible for its inhibitory action. nih.gov By binding to the PAS, it can hinder the binding of the substrate, acetylcholine (B1216132), thereby inhibiting its hydrolysis. mdpi.com

Butyrylcholinesterase (BChE) Inhibition: Juliflorine also demonstrates strong inhibitory activity against BChE. nih.gov BChE is another cholinesterase that can hydrolyze acetylcholine, although at a slower rate than AChE. patsnap.com The inhibition of BChE by compounds like juliflorine increases the availability of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission. patsnap.com The mechanism of BChE inhibition by juliflorine is also non-competitive. nih.gov While the precise binding interactions within BChE are not as detailed in the provided results, the non-competitive nature suggests binding to a site other than the active site, which then alters the enzyme's conformation and reduces its catalytic efficiency. nih.govnih.gov

Mechanisms Underlying Cytotoxicity in Cell-Based Models

The cytotoxic effects of this compound, often studied in conjunction with its structurally similar piperidine alkaloid, juliprosopine, have been primarily investigated in neural cell models. These studies reveal a multi-faceted mechanism of action targeting fundamental cellular processes, including autophagy and mitochondrial function.

Exposure of neuronal and glial cells to alkaloid extracts rich in this compound and juliprosopine induces significant cytoplasmic vacuolation. anr.frbiorxiv.org This vacuolation is a key feature of the cellular response to the compound. Ultrastructural analysis of treated neuron/glial cell co-cultures has revealed the formation of double-membrane vacuoles, a characteristic hallmark of autophagy. pharmacognosyjournal.comijarsct.co.in

Autophagy appears to be initiated as a protective response to the cellular stress induced by these alkaloids. anr.frscielo.br Studies have shown that at early exposure times (e.g., 4 hours), treatment with alkaloid fractions containing this compound leads to an increase in the expression of Microtubule-associated protein 1A/1B-light chain 3-II (LC3II) and a corresponding decrease in the level of the p62/SQSTM1 protein. anr.frscielo.br These are classic indicators of the activation of the autophagic flux. The process seems to serve as a survival mechanism; experiments have demonstrated that inhibiting autophagy with agents like bafilomycin increases cell death, while inducing autophagy through methods like serum deprivation can reduce the cytotoxicity of the alkaloids. anr.frscielo.br However, despite this initial protective role, prolonged exposure and higher concentrations lead to overwhelming cellular damage and programmed cell death. anr.fr

A primary mechanism contributing to the cytotoxicity of this compound is its ability to disrupt mitochondrial function by uncoupling oxidative phosphorylation. pharmacognosyjournal.com This effect has been observed in isolated rat brain mitochondria and in neuron/glial cell co-cultures. anr.frwjarr.comsemanticscholar.org Treatment with this compound and related alkaloids leads to a decrease in cellular ATP levels and significant alterations in the mitochondrial membrane potential. anr.frwjarr.com

This compound stimulates state-4 respiration (respiration in the absence of ADP), which is characteristic of an uncoupling agent. semanticscholar.org However, its mechanism differs from that of classical protonophoric uncouplers like 2,4-dinitrophenol. semanticscholar.org Instead of directly shuttling protons across the inner mitochondrial membrane, this compound is suggested to alter the physical arrangement and fluidity of the inner mitochondrial membrane itself. semanticscholar.org This perturbation of the membrane structure leads to the dissipation of the proton gradient, thereby uncoupling respiration from ATP synthesis and causing mitochondrial damage, which can ultimately trigger programmed cell death pathways. pharmacognosyjournal.comsemanticscholar.orgresearchgate.net

Cytotoxicity of this compound-Containing Extracts

The following table summarizes the cytotoxic effects of a total alkaloid extract (TAE) and a fraction (F32), composed mainly of juliprosopine and this compound, on neuron/glial cell primary co-cultures.

| Compound/Extract | Cell Type | IC50 Value (µg/mL) | Reference |

| Total Alkaloid Extract (TAE) | Neuron/glial co-cultures | 31.07 | biorxiv.orgpharmacognosyjournal.com |

| Alkaloid Fraction (F32) | Neuron/glial co-cultures | 7.362 | biorxiv.orgpharmacognosyjournal.com |

Mechanistic Basis of Antimicrobial Activity of this compound

Alkaloid-enriched extracts from Prosopis juliflora, containing this compound, juliprosopine, and prosoflorine, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. wjarr.comnih.gov The mechanism of action for these piperidine alkaloids is proposed to involve their interaction with the bacterial cell membrane. nih.gov

Due to their amphipathic nature, these alkaloids can efficiently interact with and disrupt the cell membrane, leading to high cytotoxicity. nih.gov The primary proposed mechanism is the blocking of calcium channels in the cell membrane, which disrupts essential ion transport and membrane integrity, ultimately leading to bacterial cell death. nih.gov This activity has been confirmed against several Gram-positive strains. nih.gov

Antimicrobial Activity of this compound-Containing Extract

The table below details the Minimum Inhibitory Concentration (MIC) of a basic chloroformic extract containing this compound against various Gram-positive bacteria.

| Organism | MIC (µg/mL) | Reference |

| Micrococcus luteus | 25 | wjarr.comnih.gov |

| Staphylococcus aureus | 50 | wjarr.comnih.gov |

| Streptococcus mutans | 50 | wjarr.comnih.gov |

Mechanistic Basis of Antiplasmodial Activity of this compound

This compound has shown potent in vitro activity against the human malaria parasite, Plasmodium falciparum. nih.gov While the exact molecular target has not been definitively elucidated, the known cytotoxic mechanisms of this compound in other cell types provide a strong basis for its antiplasmodial action. The parasite's mitochondrion is a well-established target for antimalarial drugs. frontiersin.org

The primary mechanism of this compound's antiplasmodial activity is likely the disruption of mitochondrial function, mirroring its effects in mammalian cells. researchgate.net During its blood stages, the Plasmodium parasite has a high metabolic rate and, while heavily reliant on glycolysis for ATP, mitochondrial processes remain essential for its survival. nih.govbiorxiv.org The demonstrated ability of this compound to uncouple oxidative phosphorylation, alter mitochondrial membrane potential, and decrease ATP synthesis would be highly detrimental to the parasite. semanticscholar.orgresearchgate.net Disruption of these functions can lead to oxidative stress and trigger cell death pathways within the parasite. nih.gov

Another potential, though less directly substantiated, mechanism is the inhibition of acetylcholinesterase. pharmacognosyjournal.com The related alkaloid juliflorine is a known inhibitor of this enzyme, and while this action is primarily linked to neurotoxicity, cholinesterase activity is also relevant in parasite biology. pharmacognosyjournal.com However, the most compelling hypothesis based on current evidence points toward the disruption of the parasite's mitochondrial bioenergetics as the core of this compound's antiplasmodial effect. researchgate.netfrontiersin.org

Antiplasmodial Activity of this compound

This table presents the in vitro antiplasmodial activity of this compound against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum.

| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference |

| This compound | D6 (chloroquine-sensitive) | 170 | nih.gov |

| This compound | W2 (chloroquine-resistant) | 150 | nih.gov |

Structure Activity Relationship Sar Studies of Juliprosine

Correlation between Structural Features and Specific Biological Activities

The biological activity of juliprosine is intrinsically linked to its unique chemical structure, which consists of a dihydroindolizine ring system connected to two 10-(2-methyl-3-hydroxy-6-alkylpiperidinyl)decane side chains. researchgate.net This combination of a heterocyclic core and long aliphatic chains with piperidine (B6355638) termini is fundamental to its bioactivity.

Research has demonstrated that this compound exhibits a range of biological effects, including antibacterial, antifungal, and antileishmanial activities. researchgate.net For instance, this compound has shown potent antifungal activity against Cryptococcus neoformans and antibacterial effects against Mycobacterium intracellulare. mdpi.com The mechanism of action is thought to involve the disruption of microbial cell membranes through electrostatic interactions, leading to increased permeability and cell death. vulcanchem.com The DNA-binding capacity of this compound has also been reported, suggesting another potential mechanism for its bioactivity. ijnrd.orgnih.gov

The key structural components responsible for these activities are:

The Piperidine Rings: These nitrogen-containing heterocyclic moieties are crucial for the molecule's interaction with biological targets. benthambooks.com

The Dihydroindolizine Core: This central scaffold provides a rigid structure from which the flexible side chains extend. Its unsaturation in this compound distinguishes it from the saturated core of juliprosopine. researchgate.net

The Long Aliphatic Chains: These lipophilic chains facilitate the molecule's insertion into and disruption of cell membranes. vulcanchem.com

Table 1: Biological Activities of this compound

| Activity | Target Organism/Cell | Reference |

|---|---|---|

| Antibacterial | Mycobacterium intracellulare, Staphylococcus aureus | mdpi.commdpi.com |

| Antifungal | Cryptococcus neoformans | mdpi.com |

| Antileishmanial | Leishmania donovani | researchgate.netvulcanchem.com |

| Cytotoxicity | Glial Cells and Neurons | ufba.bracs.org |

| DNA-Binding | - | ijnrd.orgnih.gov |

Influence of Piperidine Ring Substitutions on Molecular Interactions

The piperidine rings in this compound are not simple heterocycles; they are specifically 2,6-disubstituted piperidin-3-ols. benthambooks.comnih.gov The nature and stereochemistry of these substituents—typically a methyl group at C-2 and a hydroxyl group at C-3—are critical determinants of the molecule's biological potency and its interactions with molecular targets. vulcanchem.comnih.gov

The hydroxyl (-OH) and methyl (-CH3) groups on the piperidine rings play a significant role in the molecule's ability to form hydrogen bonds and engage in hydrophobic interactions. These interactions are fundamental to its binding affinity for biological targets like enzymes or cell membranes. cnjournals.com For example, the hydroxyl group can act as both a hydrogen bond donor and acceptor, stabilizing the molecule's position within a protein's active site or interaction with phospholipid headgroups in a cell membrane. vulcanchem.com The methyl group contributes to hydrophobic interactions, which are vital for membrane insertion and binding to nonpolar pockets in proteins.

Alterations to these substituents can dramatically affect bioactivity. Studies on related Prosopis alkaloids have shown that even minor changes, such as the removal or modification of the hydroxyl or methyl groups, can lead to a significant reduction in antimicrobial or cytotoxic effects. vulcanchem.com This highlights the precise structural requirements for the biological activity of this class of compounds.

Stereochemical Effects on this compound Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the bioactivity of this compound. The molecule contains multiple chiral centers, particularly within the piperidine rings at positions C-2, C-3, and C-6. benthambooks.com The specific spatial orientation of the substituents at these centers is crucial for effective interaction with chiral biological targets like proteins and enzymes.

NMR spectral analysis has been instrumental in elucidating the stereochemical differences between this compound and its diastereomer, juliprosopine. researchgate.net For instance, a comparison of their 13C NMR spectra reveals notable differences in the chemical shifts for the piperidinyl rings. In one analysis, the chemical shifts for C-2/2′, C-6/6′, and the C-7/7′ methyl groups in a this compound isomer indicated a different relative configuration compared to that of juliprosopine. researchgate.net Specifically, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can confirm the relative orientation of protons, revealing, for example, that the C-3 hydroxyl group is on the β-face of the molecule in certain isomers. researchgate.net

SAR Comparative Analysis with Juliprosopine and Other Prosopis Alkaloids

Comparing the structure and activity of this compound with its close relatives, primarily juliprosopine, offers profound insights into the SAR of this alkaloid family. This compound and juliprosopine are diastereomers that share the same molecular formula (C40H72N3O2) but differ in their stereochemistry and the saturation level of the central indolizidine ring. researchgate.netmdpi.comscielo.sa.cr this compound possesses a dihydroindolizine ring, whereas juliprosopine contains a fully saturated hexahydroindolizine (indolizidine) ring. ijnrd.orgresearchgate.net

This seemingly minor structural variation has significant biological consequences. While both compounds exhibit a broad range of activities, their potencies can differ. For example, in a study investigating cytotoxicity on glial cells and neurons, an alkaloid fraction containing juliprosopine as the major constituent and this compound as a minor one was found to be highly toxic. ufba.bracs.org This suggests that juliprosopine may be more potent in this context.

Other related alkaloids from Prosopis species, such as julifloricine (B1673160) and prosoflorine, further illuminate the SAR. Julifloricine (C39H65N3O2) shares the indolizidine core but differs in its side-chain substitutions compared to juliprosopine. vulcanchem.com Juliprosopine contains additional methyl and hydroxyl groups, and these subtle modifications are known to alter its antimicrobial potency. vulcanchem.com Similarly, a study comparing this compound with Δ1,6-juliprosopine found that while this compound had potent broad-spectrum antifungal and antibacterial effects, Δ1,6-juliprosopine was only significantly active against C. neoformans. mdpi.com This underscores the critical role of both the core structure and the specific substitutions on the piperidine side chains in defining the biological activity profile.

Advanced Research Methodologies for Juliprosine Analysis

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are fundamental to the structural determination of Juliprosine, providing detailed insights into its atomic connectivity and spatial arrangement.

Application of Nuclear Magnetic Resonance (NMR) in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Analysis of ¹H and ¹³C NMR spectra is crucial for identifying the carbon skeleton and the placement of various functional groups. In a study by Silva et al. (2013), ¹H and ¹³C NMR (at 500 MHz and 125 MHz, respectively, in CD₃OD) were instrumental in characterizing a fraction (F32) from Prosopis juliflora leaves, revealing it to be a mixture of this compound and its analogue, Juliprosopine. nih.govufba.br

The stereochemistry of this compound, a piperidine (B6355638) alkaloid, can be further investigated using advanced 2D NMR techniques. wordpress.com Experiments such as Correlation Spectroscopy (COSY) help establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) reveal one-bond and multiple-bond correlations between protons and carbons, respectively. For determining the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal. These experiments identify protons that are close in space, providing critical information for assigning the stereochemical configuration of the numerous chiral centers within the this compound molecule. wordpress.combeilstein-journals.org The analysis of coupling constants in the ¹H NMR spectrum also offers valuable clues about the dihedral angles between adjacent protons, further aiding in the conformational analysis of the piperidine rings. wordpress.com

A comparative analysis of the ¹³C NMR data of an alkaloid-enriched extract from Prosopis juliflora pods with literature values has confirmed the presence of this compound. The characteristic chemical shifts observed in the NMR spectrum serve as a fingerprint for its identification within a complex mixture.

Table 1: Reported ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| 2 | 57.8 |

| 3 | 66.8 |

| 4 | 28.5 |

| 5 | 24.2 |

| 6 | 56.4 |

| 7 | 35.8 |

| 8 | 31.5 |

| 9 | 29.5 |

| 10 | 39.7 |

| 1' | 57.8 |

| 2' | 66.8 |

| 3' | 28.5 |

| 4' | 24.2 |

| 5' | 56.4 |

| 6' | 35.8 |

| 7' | 31.5 |

| 8' | 29.5 |

| 9' | 39.7 |

| 1'' | 176.2 |

| 2'' | 34.2 |

| 3'' | 25.8 |

| 4'' | 29.8 |

| 5'' | 29.8 |

| 6'' | 25.8 |

| 7'' | 34.2 |

| 8'' | 176.2 |

| 1''' | 134.5 |

| 2''' | 129.8 |

| 3''' | 114.2 |

| 4''' | 157.0 |

| 5''' | 114.2 |

| 6''' | 129.8 |

| 1'''' | 134.5 |

| 2'''' | 129.8 |

| 3'''' | 114.2 |

| 4'''' | 157.0 |

| 5'''' | 114.2 |

| 6'''' | 129.8 |

| Note: Data is compiled from literature and may vary slightly based on experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally determining the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique elemental composition, distinguishing it from other compounds with the same nominal mass.

Chromatographic Separation and Purification Methodologies

The isolation of this compound from its natural source, Prosopis juliflora, requires a multi-step chromatographic approach to separate it from a complex mixture of other alkaloids and secondary metabolites.

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity assessment of alkaloids like this compound. labcompare.comresearchgate.net A study on Prosopis juliflora leaves utilized a reversed-phase C18 column with a gradient elution of methanol (B129727) and 1% formic acid in water for the analysis of its constituents. nih.gov While this study focused on Kaempferol, similar reversed-phase conditions are often effective for the separation of alkaloids.

For preparative HPLC, the analytical method is scaled up to a larger column to isolate sufficient quantities of the pure compound. The process involves injecting the crude or partially purified extract onto the column and collecting the fractions as they elute. The purity of the collected fractions is then assessed by analytical HPLC, where a single, sharp peak at the characteristic retention time of this compound would indicate high purity. The use of a Diode Array Detector (DAD) can provide UV spectral data for the eluting peaks, further aiding in peak identification and purity assessment.

Countercurrent Partition Chromatography (CPTLC) and Thin-Layer Chromatography (TLC) in Isolation Protocols

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in the isolation of natural products for monitoring fractions and optimizing separation conditions. nih.govsigmaaldrich.com In the context of this compound isolation, TLC is used to analyze the fractions obtained from column chromatography of the crude alkaloid extract from Prosopis juliflora. The presence of alkaloids on the TLC plates is typically visualized by spraying with Dragendorff's reagent, which produces characteristic orange or reddish-brown spots. researchgate.netmdpi.com A solvent system of chloroform (B151607) and methanol in varying ratios (from 99:1 to 1:1) has been used for the initial fractionation of the total alkaloid extract on a silica (B1680970) gel column, with the resulting fractions being monitored by TLC. researchgate.net For further separation, a mobile phase of toluene, diethyl ether, and acetic acid (6:4:1 v/v/v) has been found suitable for the TLC analysis of compounds from P. juliflora. nih.gov

Countercurrent Partition Chromatography (CPTC) , also known as Counter-Current Chromatography (CCC), is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation of natural products, including alkaloids, as it avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. nih.gov While a specific CPTLC protocol for the isolation of this compound is not detailed in the available literature, the general methodology involves the selection of a suitable biphasic solvent system. For piperidine alkaloids, systems often consist of a mixture of chloroform, methanol, and an aqueous buffer. acs.org The crude extract is partitioned between the two liquid phases, and the separation is achieved based on the differential partitioning of the components. This technique is highly valuable for obtaining pure compounds for subsequent biological assays and spectroscopic analysis.

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are crucial for investigating the biological activity and elucidating the mechanism of action of this compound at the cellular level. A significant study by Silva et al. (2013) investigated the cytotoxicity of a this compound-containing alkaloid fraction (F32) on primary co-cultures of rat cortical neurons and glial cells. acs.orgnih.govresearchgate.net This research demonstrated that the fraction induced cytotoxicity in a concentration-dependent manner.

Table 2: Cytotoxicity of this compound-Containing Fraction (F32) and Total Alkaloid Extract (TAE) on Neuron/Glial Cell Co-cultures

| Extract | IC₅₀ (µg/mL) |

| Total Alkaloid Extract (TAE) | 31.07 |

| This compound-Containing Fraction (F32) | 7.362 |

| Data from Silva et al. (2013) nih.gov |

The study further revealed the mechanistic underpinnings of this cytotoxicity. Exposure to sub-toxic concentrations of the F32 fraction led to significant morphological and ultrastructural changes in the cultured cells, including the formation of double-membrane vacuoles and mitochondrial damage. acs.orgnih.govresearchgate.net These findings suggest that the neurotoxic effects observed in animals that consume P. juliflora may be attributed to the mitochondrial dysfunction induced by this compound and its related alkaloids. acs.orgnih.gov

Furthermore, extracts from Prosopis juliflora have been shown to exhibit cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colorectal cancer (LS-174T). researchgate.net The cytotoxic action was found to be primarily mediated through necrosis rather than apoptosis. researchgate.net These studies highlight the potential of this compound as a subject for further investigation in cancer research, with in vitro cell culture models serving as the primary tool for exploring its anti-proliferative mechanisms and potential therapeutic applications.

Neuron/Glial Cell Primary Co-cultures for Neurotoxicity Mechanisms

To accurately model the cellular interactions within the brain, researchers utilize neuron/glial cell primary co-cultures. These systems are more biologically relevant than monocultures of cell lines because they include the primary cell types of the central nervous system (neurons, astrocytes, and microglia) and maintain crucial cell-to-cell communication pathways. nih.govresearchgate.net The study of this compound in these models provides significant insight into its specific effects on different neural cell populations and their interactions.

Research involving a this compound-containing alkaloid fraction from Prosopis juliflora leaves on rat cortical neuron/glial co-cultures revealed significant cytotoxicity. nih.govresearchgate.net Exposure to this fraction induced marked morphological and ultrastructural changes. nih.gov Observations included the disruption of the astrocyte monolayer and the associated neurite network, indicating a direct impact on the supportive glial cells and neuronal connectivity. nih.govresearchgate.net Furthermore, the treatment led to an observable increase in microglial proliferation, suggesting an induced neuroinflammatory response. nih.gov These co-culture models are invaluable for dissecting the cellular cascade of neurotoxicity, demonstrating that this compound's effects are not limited to neurons but also involve a complex response from glial cells. nih.govmdpi.com

Assays for Mitochondrial Activity and Cell Viability (e.g., MTT, LDH)

Evaluating the precise cytotoxic impact of this compound requires quantitative assays that measure cell health. The MTT and LDH assays are two of the most common methods used to assess cell viability and cytotoxicity, respectively.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells, which is often used as a proxy for cell viability. nih.gov Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of metabolically active cells. In studies on the alkaloid fraction containing this compound and juliprosopine, the MTT test was used to determine its cytotoxicity on neuron/glial co-cultures. nih.govresearchgate.net The results established a dose-dependent toxic effect, with a calculated IC50 value (the concentration required to inhibit 50% of cell viability) of 7.362 µg/mL for the specific fraction. nih.govresearchgate.net This indicates that these alkaloids significantly impair mitochondrial function, leading to reduced cell viability. nih.gov

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. nih.govdrmillett.com LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis. nih.govplos.org By measuring the amount of LDH in the supernatant, researchers can quantify the level of cell death. nih.gov While the MTT assay indicates a loss of metabolic function, the LDH assay confirms cell death via membrane rupture. nih.gov Using both assays in parallel can help distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing). plos.orgresearchgate.net

Table 1: Illustrative Data from Cell Viability and Cytotoxicity Assays This table presents hypothetical data to illustrate the typical output from MTT and LDH assays following a 24-hour exposure of neural cells to this compound.

| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Release) |

|---|---|---|

| 0 (Control) | 100% | 0% |

| 1 | 92% | 8% |

| 5 | 65% | 34% |

| 10 | 48% | 51% |

| 25 | 21% | 78% |

Assays for Membrane Integrity (e.g., Trypan Blue Staining)

The Trypan Blue exclusion assay is a fundamental and widely used method for assessing cell membrane integrity and determining cell viability. nih.gov The principle is straightforward: live cells possess intact and functional cell membranes that are impermeable to the Trypan Blue dye. creative-bioarray.comthermofisher.com In contrast, dead or dying cells have compromised membrane integrity, allowing the dye to enter the cytoplasm and stain the cell blue. nih.govresearchgate.net

This technique involves mixing a cell suspension with a solution of Trypan Blue and then counting the number of stained (non-viable) and unstained (viable) cells using a hemacytometer under a microscope. nih.govthermofisher.com The percentage of viable cells can be quickly calculated. nih.gov While it is a simpler method compared to flow cytometry, it provides a rapid and direct measure of cell death. nih.govnih.gov In the context of this compound research, Trypan Blue staining would be used to directly visualize and quantify the cell death suggested by neurotoxicity studies and LDH release assays. nih.gov

Computational Chemistry and Molecular Modeling Approaches

In addition to cell-based assays, computational methods provide powerful tools for predicting and understanding the molecular mechanisms of this compound's activity. These in silico techniques can guide experimental work by identifying potential biological targets and elucidating the structural basis for the compound's effects.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This simulation helps forecast the binding affinity and interaction patterns between the ligand and the active site of a target protein. mdpi.comfums.ac.ir While specific docking studies for this compound are not widely published, the methodology has been applied to other phytochemicals from its source plant, Prosopis juliflora. researchgate.net For instance, compounds from this plant have been docked against the anti-apoptotic protein BCL2 to predict their potential as anticancer agents. researchgate.net

This same approach can be applied to this compound to explore its neurotoxic mechanisms. By docking this compound against a panel of known neuronal proteins (e.g., receptors, enzymes, ion channels), researchers can generate hypotheses about its primary molecular targets. The simulation yields a docking score, typically expressed in kcal/mol, which estimates the binding free energy; a more negative score suggests a stronger, more favorable interaction. mdpi.comresearchgate.net The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and amino acid residues in the protein's binding pocket. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound This table provides an example of how docking results would be presented, showing this compound's predicted binding affinity for various potential protein targets implicated in neuronal function.

| Protein Target | Target Class | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Acetylcholinesterase | Enzyme | -9.8 | TYR334, TRP84, PHE330 |

| GABA-A Receptor | Ligand-gated ion channel | -8.5 | TYR157, THR202, PHE200 |

| NMDA Receptor | Ligand-gated ion channel | -7.9 | TRP128, ASP211 |

| BCL2 | Apoptosis Regulator | -10.2 | ARG146, TYR108, GLY145 |

Conformational Analysis and Energy Minimization Studies

The accuracy of molecular docking simulations is highly dependent on the three-dimensional structure of the ligand used. hakon-art.com this compound is a flexible molecule with multiple rotatable bonds, meaning it can exist in many different spatial arrangements, or conformations. hakon-art.com Conformational analysis is the process of systematically exploring these possible shapes to find the most energetically stable ones. researchgate.netwavefun.com

Energy minimization is a key part of this process. It is a computational procedure that adjusts the geometry of a molecule to find a structure with the lowest possible potential energy, known as the global minimum. hakon-art.comnih.gov Algorithms like steepest descent or conjugate gradient are used to iteratively modify bond lengths, angles, and torsions until a stable, low-energy conformation is reached. hakon-art.com By identifying the most probable, low-energy conformation of this compound in a biological environment, researchers can use this optimized structure in docking simulations. nih.gov This ensures that the predictions of binding affinity and interaction patterns are more reliable and reflective of how the molecule would behave in reality, thereby increasing the predictive power of computational studies. hakon-art.comresearchgate.net

Biological Roles and Non Clinical Research Applications of Juliprosine

Ecological Role in Plant Allelopathy

Juliprosine plays a significant role in the ecological success of Prosopis species through allelopathy—the chemical inhibition of one plant by another. P. juliflora is a notably invasive species, and its ability to dominate ecosystems is partly attributed to the release of allelochemicals that suppress the germination and growth of neighboring native vegetation. mdpi.comresearchgate.netsqu.edu.om

Research has identified piperidine (B6355638) alkaloids, including this compound and its derivatives, as the primary agents responsible for these allelopathic effects. amazonaws.comresearchgate.net Studies have shown that leaf litter and extracts from P. juliflora contain these growth-inhibiting compounds. mdpi.comresearchgate.net Specifically, a mixture containing 3'-oxo-juliprosine demonstrated potent inhibition of both root and shoot growth in seedling assays. amazonaws.com The presence of these alkaloids in the soil under the P. juliflora canopy creates an environment where other plant species struggle to establish, thus reducing local plant diversity and facilitating the spread of the invasive species. researchgate.netajol.info This chemical interference affects crucial plant processes such as cell division, energy metabolism, and mineral uptake. ajol.info

Antimicrobial Potential in Non-Host Systems

This compound has demonstrated significant antimicrobial properties in various in vitro studies, showing activity against a range of bacteria, fungi, and parasites.

Alkaloid-rich extracts from the pods of Prosopis juliflora, containing this compound as a key constituent alongside juliprosopine and prosoflorine, have shown notable efficacy against Gram-positive bacteria. nih.govnih.govmdpi.com The lipopolysaccharide outer membrane of Gram-negative bacteria is thought to provide a barrier against the penetration of these alkaloids, making Gram-positive bacteria more susceptible. jcdr.net Research using a basic chloroformic extract (BCE) has quantified this activity through the determination of Minimum Inhibitory Concentrations (MIC).

Table 1: Minimum Inhibitory Concentration (MIC) of an Alkaloid-Enriched Extract Containing this compound against Gram-Positive Bacteria

| Bacterial Species | MIC (μg/mL) | Reference |

|---|---|---|

| Micrococcus luteus | 25 | nih.govnih.gov |

| Staphylococcus aureus | 50 | nih.govnih.gov |

| Streptococcus mutans | 50 | nih.govnih.gov |

This compound has exhibited potent antifungal activity, particularly against the opportunistic human pathogen Cryptococcus neoformans. nih.gov In comparative studies, the activity of pure this compound was found to be significant and comparable to established antifungal agents. mdpi.comnih.gov The compound also showed activity against the parasite Leishmania donovani, the causative agent of leishmaniasis, although other related alkaloids were found to be more potent in macrophage cultures. nih.gov

**Table 2: In Vitro Antifungal Activity of this compound against *Cryptococcus neoformans***

| Parameter | Value (μg/mL) | Reference |

|---|---|---|

| IC₅₀ (50% Inhibitory Concentration) | 0.17 | nih.gov |

| MIC (Minimum Inhibitory Concentration) | 0.63 | nih.gov |

| MFC (Minimum Fungicidal Concentration) | Equipotent to Amphotericin B | nih.gov |

Antiplasmodial Activity in Parasite Cultures

One of the most significant areas of research for this compound is its potential as an antiplasmodial agent. The compound has demonstrated potent in vitro activity against the malaria parasite, Plasmodium falciparum. nih.gov Notably, it is effective against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of the parasite. Its activity against the resistant W2 strain was found to be comparable to that of chloroquine (B1663885) itself. nih.gov

A crucial aspect of these findings is the compound's high selectivity. This compound showed no toxicity towards mammalian VERO cells at concentrations up to 23,800 ng/mL, resulting in a high selectivity index and indicating it specifically targets the parasite. nih.gov

**Table 3: In Vitro Antiplasmodial Activity of this compound against *Plasmodium falciparum***

| P. falciparum Strain | IC₅₀ (ng/mL) | Reference |

|---|---|---|

| D6 (Chloroquine-Sensitive) | 170 | nih.gov |

| W2 (Chloroquine-Resistant) | 150 | nih.gov |

Influence on Ruminant Microbial Ecosystems (Mechanistic Insights into Digestion)

The antimicrobial properties of this compound extend to the complex microbial ecosystem of the rumen in livestock. Research has explored the use of alkaloid-enriched extracts from P. juliflora pods as a potential feed additive to manipulate ruminal fermentation. nih.govnih.govmdpi.com An in vitro study using a basic chloroformic extract containing this compound, juliprosopine, and prosoflorine found that it significantly decreased gas production after 36 hours of fermentation. nih.govnih.gov

This effect was as efficient as that produced by monensin, a widely used ionophore antibiotic in ruminant diets that selectively inhibits certain microbes to improve feed efficiency. nih.govmdpi.com The mechanism is believed to involve the inhibition of specific gas-producing microbes (Archaea) within the rumen. nih.gov By reducing the production of metabolic gases like methane (B114726) (CH₄) and carbon dioxide (CO₂), such additives can potentially enhance the energy available to the animal, pointing to a positive influence on digestive efficiency. nih.govmdpi.com

Investigation of Cytotoxicity Mechanisms in Isolated Cell Lines (excluding whole-animal toxicity)

While this compound shows selective toxicity towards microbes and parasites, it has also been investigated for its cytotoxic effects on mammalian cells, particularly neural cells, to understand the mechanisms behind the neurotoxicity observed in livestock that over-consume P. juliflora. researchgate.netresearchgate.net

In vitro studies on primary co-cultures of rat cortical neurons and glial cells have been particularly revealing. An alkaloid fraction (F32), composed of juliprosopine with a smaller amount of this compound, was found to be cytotoxic, with a 50% inhibitory concentration (IC₅₀) of 7.362 µg/mL. researchgate.netufba.br At sub-toxic concentrations, this alkaloid mixture induced significant ultrastructural changes, including:

Cytoplasmic Vacuolation : The formation of double-membrane vacuoles within the cells. researchgate.netufba.br

Mitochondrial Damage : Disruption of mitochondrial integrity and function. researchgate.netufba.br

Disruption of Cell Structure : Alterations in the astrocyte monolayer and the neurite network. researchgate.netufba.br

Further studies on glial cells using alkaloid extracts from P. flexuosa pods, which also contain this compound and juliprosopine, confirmed these cytotoxic effects. scielo.sa.crucr.ac.cr The extracts caused cell swelling, detachment, and a decrease in cell viability, with the cytotoxicity being directly attributed to the piperidine alkaloid content. scielo.sa.crucr.ac.cr These findings suggest that the neurotoxic mechanism of this compound involves the induction of mitochondrial dysfunction, which can lead to reduced ATP generation and ultimately, cell death. researchgate.net

Future Research Directions for Juliprosine

Elucidation of Unidentified Biosynthetic Enzymes

The complete biosynthetic pathway of juliprosine in Prosopis species remains largely uncharacterized, offering a significant opportunity for discovery in plant biochemistry and enzymology. While the origins of the piperidine (B6355638) rings are likely derived from the lysine (B10760008) catabolism pathway, similar to other piperidine alkaloids, the specific enzymes responsible for the assembly of the complex this compound scaffold are unknown. wiley-vch.de A prevailing hypothesis suggests that the side chains involved in the formation of the core pyridine (B92270) structure are of polyketide origin, but this has yet to be confirmed experimentally. wiley-vch.de

Future research should prioritize the identification and characterization of the gene clusters responsible for this compound biosynthesis. Modern genomic and transcriptomic analyses of Prosopis juliflora can identify candidate genes. A retro-biosynthetic approach, where known gene functions are mapped to specific steps in the proposed pathway, can help isolate the remaining unassigned genes for further study. nih.gov Key research objectives include:

Identifying the specific synthases, transferases, and tailoring enzymes (e.g., oxidoreductases, methyltransferases) that construct the this compound molecule.

Characterizing the function of these enzymes through in vitro assays using heterologously expressed proteins.

Understanding the regulatory mechanisms that control the expression of the this compound biosynthetic genes in the plant.

Unraveling this pathway will not only provide fundamental insights into natural product biosynthesis but could also enable the future production of this compound and novel analogues through metabolic engineering and synthetic biology approaches.

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The first total syntheses of this compound and its congener, juliprosopine, have been accomplished through a biomimetic intramolecular Chichibabin pyridine synthesis. researchgate.netbrandeis.edu This efficient one-step strategy involves the reaction of two aldehyde molecules with a source of the 4-aminobutanal (B194337) synthon, such as 1-pyrroline (B1209420) or its dimethyl acetal (B89532), to form the core 2,3-dihydro-1H-indolizinium salt structure. researchgate.netbrandeis.eduacs.org

While groundbreaking, these existing routes are primarily aimed at mimicking the proposed biogenesis and producing the natural product itself. wiley-vch.dethieme-connect.com A critical direction for future research is the development of more flexible and modular synthetic strategies capable of producing a wide array of complex analogues for structure-activity relationship (SAR) studies. This involves designing multi-step, controlled syntheses that allow for the systematic variation of different structural components of the this compound molecule.

Key goals for synthetic chemists include:

Developing routes that enable independent modification of the piperidine rings and the long alkyl side chains.

Creating stereoselective syntheses to access all possible diastereomers of this compound, which is crucial for identifying the most active stereochemical configuration.

Exploring alternative cyclization strategies beyond the Chichibabin reaction to build the indolizidinium core, potentially drawing inspiration from synthetic methods used for other complex alkaloids. researchgate.net

The generation of a library of this compound analogues is essential for probing its molecular targets and optimizing its biological activity.

Discovery and Characterization of Additional Molecular Targets

Initial research has begun to shed light on the molecular mechanisms underlying this compound's bioactivity. Studies on cocultured glial cells and neurons have shown that this compound and the closely related juliprosopine induce mitochondrial damage and cytoplasmic vacuolation. researchgate.netacs.orgnih.gov This suggests that mitochondria are a key cellular target and that the observed neurotoxicity may stem from the uncoupling of oxidative phosphorylation and subsequent depletion of ATP. researchgate.netacs.orgufba.br Furthermore, a molecular docking study predicted that this compound could be a strong ligand for glycerol-3-phosphate dehydrogenase in Leishmania mexicana, identifying a potential target for its antileishmanial activity. tandfonline.com

Despite this progress, a comprehensive understanding of this compound's molecular interactions is lacking. Future research must focus on validating these putative targets and discovering new ones. Important research directions include:

Experimental validation of the interaction between this compound and Leishmania glycerol-3-phosphate dehydrogenase using biochemical and biophysical assays.

In-depth investigation of the mechanisms of this compound-induced mitochondrial dysfunction.

Employing unbiased, large-scale screening methods, such as chemical proteomics, to identify the full spectrum of protein binding partners for this compound in various cell types (e.g., mammalian neurons, cancer cells, and protozoan parasites).

Investigating other potential targets, such as the anti-apoptotic BCL2 protein, which has been identified as a possible target for other phytochemicals from P. juliflora. mdpi.com

A thorough characterization of its molecular targets is crucial for explaining its diverse biological effects and for guiding the development of more selective and potent analogues.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The analysis of this compound and other related alkaloids in complex biological and environmental matrices requires sensitive and robust analytical methods. Significant progress has been made in applying advanced mass spectrometry techniques to study phytochemicals in P. juliflora. For instance, Direct Analysis in Real Time Mass Spectrometry (DART-MS) has been successfully used to generate chemical fingerprints of raw plant material and map the distribution of piperidine alkaloids without requiring extensive sample preparation. researchgate.net For more detailed profiling, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has enabled the identification of dozens of metabolites and the use of multivariate statistics to compare the chemical composition of different plant parts. researchgate.net

Future research should build on these foundations to develop fully quantitative methods and expand their application. Key areas for advancement include:

Trace Analysis: Developing and validating highly sensitive LC-MS/MS methods for the quantification of this compound and its metabolites in biological fluids (e.g., plasma, urine) and tissues. This is a prerequisite for future pharmacokinetic and toxicokinetic studies.

Metabolomics: Applying untargeted metabolomics to understand the global metabolic changes induced by this compound in target cells or organisms. mdpi.commdpi.com This can provide new insights into its mechanism of action and identify potential biomarkers of exposure or effect.

Distribution Mapping: Further utilizing techniques like DART-MS and mass spectrometry imaging to precisely map the localization of this compound within the plant tissues and potentially within target organisms.

These advanced analytical tools are indispensable for bridging the gap between the chemical properties of this compound and its biological functions. frontiersin.orguva.es

Exploration of Chemical Biology Tools Derived from this compound Structure

Chemical biology provides a powerful toolkit for dissecting the complex interactions of bioactive molecules within living systems. nih.gov By designing and synthesizing molecular probes based on a natural product's structure, researchers can visualize its subcellular localization, identify its direct binding partners, and probe its enzymatic targets. nih.govwhiterose.ac.uk

To date, no such tools have been developed for this compound, representing a major frontier for future research. The core idea is to create this compound analogues that retain their biological activity but are appended with specific functional groups for detection and manipulation. whiterose.ac.uk Future research should focus on the design and synthesis of:

Fluorescent Probes: this compound molecules tagged with a fluorophore to allow for real-time visualization of their uptake and distribution in living cells using advanced microscopy techniques.

Affinity-Based Probes: Analogues incorporating a bioorthogonal handle (e.g., an alkyne or azide) and a photoreactive group (e.g., a diazirine). whiterose.ac.uk These photo-affinity probes can be used to covalently cross-link to their protein targets upon UV irradiation. The bioorthogonal handle then allows for the "clicking" on of a reporter tag (like biotin) for subsequent enrichment and identification of the target proteins by mass spectrometry-based proteomics.

The development of these chemical biology tools would enable an unprecedented level of detail in studying the molecular pharmacology of this compound, moving beyond inferential studies to the direct identification and visualization of its interactions in a native biological context.

Q & A

Q. What are the primary methodologies for identifying and isolating Juliprosine from plant sources?

To isolate this compound, researchers typically employ chromatographic techniques (e.g., HPLC or GC-MS) combined with phytochemical screening. Solvent extraction using polar/non-polar solvents (e.g., ethanol, hexane) is followed by purification via column chromatography. Structural confirmation requires spectroscopic methods (NMR, IR) and comparison with reference data. For reproducibility, ensure plant material is authenticated, and extraction protocols are standardized to minimize batch variability .

Q. How can researchers design initial toxicity assays to evaluate this compound’s effects on neuronal cells?

Begin with in vitro neuronal cell lines (e.g., SH-SY5Y or primary cultures). Use dose-response studies (e.g., 5–25 µM concentrations) to assess cell viability (MTT assay) and membrane potential changes (fluorescent dyes like JC-1). Include controls for oxidative stress (e.g., ROS measurement) and ATP synthesis (luciferase-based assays) to link toxicity to mitochondrial dysfunction. Document experimental conditions (temperature, incubation time) meticulously .

Q. What analytical strategies are recommended for validating this compound’s purity and stability in experimental settings?

Purity validation requires a combination of elemental analysis, melting point determination, and spectroscopic consistency (e.g., ¹H/¹³C NMR). Stability studies should assess degradation under varying pH, temperature, and light exposure using accelerated stability testing. For quantitative analysis, develop a validated HPLC protocol with a calibration curve (R² ≥ 0.99) and spike-recovery tests .

Advanced Research Questions

Q. How can conflicting data on this compound’s neurotoxic vs. neuroprotective effects be resolved?

Contradictions often arise from differences in experimental models (e.g., cell type, species) or concentration ranges. Apply a tiered approach:

- Dose stratification : Test sub-toxic (1–10 µM) vs. high-dose (15–25 µM) effects.

- Mechanistic profiling : Compare pathways (e.g., apoptosis markers vs. antioxidant enzyme activity) using transcriptomics/proteomics.

- Contextual factors : Replicate studies under varying oxygen levels or co-treatment with metabolic inhibitors to isolate mechanisms .

Q. What experimental frameworks are suitable for investigating this compound’s impact on oxidative phosphorylation in neural cells?

Use high-resolution respirometry (Oroboros O2k) to measure oxygen consumption rates (OCR) in isolated mitochondria. Pair this with ATP synthesis assays and membrane potential measurements. For specificity, employ inhibitors like oligomycin (ATP synthase) and FCCP (uncoupler). Normalize data to protein content or cell count, and validate findings with CRISPR/Cas9-knockout models of mitochondrial complexes .

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics and blood-brain barrier penetration?

- Animal models : Rodents administered this compound via oral/IP routes, with serial blood/brain tissue sampling.

- Analytical methods : LC-MS/MS for quantification in plasma and cerebrospinal fluid.

- BBB assessment : Measure efflux transporter activity (e.g., P-gp inhibition assays) and use permeability predictors (e.g., PAMPA-BBB). Include positive controls (e.g., caffeine for high permeability) .

Q. What statistical approaches are critical for analyzing dose-dependent neurotoxicity data?

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (IC₅₀ calculation).

- Multivariate analysis : PCA or hierarchical clustering to identify correlated toxicity endpoints (e.g., ATP levels vs. ROS).

- Contradiction resolution : Apply sensitivity analysis to outlier datasets and meta-analysis frameworks to reconcile disparate results .

Methodological Guidance

- For hypothesis formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example, “Does this compound induce neurotoxicity via ROS-mediated mitochondrial uncoupling in dopaminergic neurons?” .

- For reproducibility : Adhere to the Beilstein Journal’s guidelines—document synthetic steps, characterize all new compounds, and provide raw data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.